N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid
Description
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid is a synthetic amino acid derivative featuring a seven-membered cycloheptane ring with a cis-configured 2-amino group. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amine during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions (e.g., piperidine in DMF) . This compound is structurally distinct due to its medium-sized cycloheptane ring, which imposes unique conformational constraints compared to smaller (e.g., cyclopentane) or larger (e.g., cyclooctane) cyclic systems. Such constraints influence peptide backbone rigidity, solubility, and interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)19-12-2-1-3-13-21(19)24-23(27)28-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,1-3,12-14H2,(H,24,27)(H,25,26)/t19-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIQBBMUSBJOO-PZJWPPBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method involves reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection, making the process more efficient and scalable. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and the Fmoc group is removed using a base such as piperidine .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, such as treatment with piperidine . This allows for the stepwise assembly of peptides on a solid support. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclic N-Fmoc-Amino Acids with Varying Ring Sizes
*Molecular weight inferred from structurally similar compounds (e.g., cyclohexane analogue ).
Key Observations :
- Ring Strain and Conformation : Smaller rings (e.g., cyclopentane ) exhibit higher strain, limiting backbone flexibility, while larger rings (e.g., cycloheptane) balance rigidity and adaptability.
- Lipophilicity : Cycloheptane derivatives display higher logP values compared to cyclohexane analogues due to increased hydrocarbon content, impacting membrane permeability .
Substituted Cyclic N-Fmoc-Amino Acids
Key Observations :
- Steric Effects : Bulky substituents (e.g., α-methyl ) enhance steric shielding, reducing enzymatic degradation in therapeutic peptides.
- Hydrogen Bonding : Hydroxyl groups (e.g., in ) improve solubility and enable intramolecular hydrogen bonding, stabilizing secondary structures.
Coupling Efficiency in SPPS
- Cycloheptane Derivative : Requires microwave-assisted coupling (50°C, 10 min) with PyBOP/DIPEA for optimal efficiency, similar to other cyclic analogues .
- Linear Analogues (e.g., N-Fmoc-β-alanine ) : Couple efficiently at room temperature (RT) due to lower steric hindrance .
- Sterically Hindered Derivatives (e.g., α-methylcyclohexylalanine ) : Require extended coupling times (15–30 min) or excess reagents (10 equiv.) to achieve >95% yield .
Stability and Side Reactions
- β-Elimination Risk : Cycloheptane derivatives are less prone to β-elimination compared to β-substituted linear analogues (e.g., N-Fmoc-β-iodoalanine), which degrade under basic or high-temperature conditions .
- Racemization: No racemization reported for cycloheptane derivatives during Fmoc deprotection (20% piperidine), consistent with other cyclic N-Fmoc-amino acids .
Commercial Availability and Cost**
*Commercial data for the cycloheptane derivative is scarce, suggesting it is a niche or custom-synthesized product.
Biological Activity
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid is a compound that has garnered interest in the fields of organic chemistry and biochemistry, particularly for its potential applications in peptide synthesis and drug development. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a cycloheptane ring with a fluorene-based protecting group, known as Fmoc (9-fluorenylmethyloxycarbonyl). Its molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 379.4 g/mol. The unique structure of this compound contributes to its distinct steric and electronic properties, which may enhance its utility in various applications, particularly in peptide synthesis and drug design .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available amino acids or derivatives.
- Fmoc Protection : The amine group is protected using Fmoc to prevent unwanted reactions during subsequent steps.
- Cyclization : The cycloheptane structure is formed through cyclization reactions.
- Deprotection : The Fmoc group can be selectively removed under mild conditions to yield the free amine for further reactions.
This compound serves as a versatile building block for synthesizing more complex peptides and peptidomimetics .
Peptide Synthesis
This compound is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective modification of amino acids without interfering with other functional groups. This capability is crucial for creating cyclic peptides that enhance bioavailability and target specificity in drug design .
Drug Development
The unique cycloheptane structure may contribute to improved binding characteristics and stability in drug candidates. Research indicates that compounds with similar structures have shown promising biological activities, including interactions with various biological targets such as enzymes and receptors. For instance, studies have highlighted the potential of cyclic peptides incorporating this compound in enhancing receptor affinity and specificity .
Case Studies and Research Findings
- Integrin Ligands : A study explored cyclic RGD and isoDGR integrin ligands containing cis-2-amino-1-cyclopentanecarboxylic acid derivatives, demonstrating their ability to bind effectively to integrin receptors. This suggests that similar derivatives like this compound could exhibit comparable binding affinities .
- Conformational Analysis : Research utilizing NMR spectroscopy has shown that compounds based on the cis-2-amino structure can adopt favorable conformations that enhance their biological activity. These conformations facilitate the formation of hydrogen bonds, which are critical for binding interactions with biological macromolecules .
- Molecular Docking Studies : In silico studies have indicated that derivatives of cycloheptane carboxylic acids can act as effective inhibitors in various enzymatic pathways, supporting the hypothesis that this compound may also possess inhibitory properties against specific targets .
Applications
This compound has several notable applications:
- Peptide Synthesis : As mentioned, it serves as a key building block for synthesizing peptides and peptidomimetics.
- Drug Development : Its unique structure makes it suitable for designing novel pharmaceuticals with enhanced efficacy.
- Bioconjugation : The compound facilitates the attachment of biomolecules to therapeutic agents, improving drug delivery systems.
- Material Science : It can be used to develop polymers with specific properties, enhancing stability and mechanical strength .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-Fmoc-(±)-cis-2-amino-cycloheptane-carboxylic acid?
- Methodology : Synthesis typically involves Fmoc protection of the amine group using Fmoc-Cl in a biphasic system (e.g., THF/water) under basic conditions (e.g., NaHCO₃). The cycloheptane backbone is introduced via reductive amination or ring-opening reactions of cyclic ketones. Purification is achieved via recrystallization or flash chromatography using silica gel with gradients of ethyl acetate/hexane .
- Key Challenges : Ensuring stereochemical integrity during cycloheptane ring formation and avoiding racemization during Fmoc protection.
Q. How is the compound characterized for purity and stereochemistry in academic settings?
- Analytical Techniques :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- NMR Spectroscopy : H and C NMR to confirm the cis-configuration (e.g., coupling constants for vicinal protons) and absence of diastereomers .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 366.4) .
Q. What are its primary applications in peptide synthesis?
- Role : Used as a conformationally constrained building block in SPPS to induce β-turn or helical structures. The cycloheptane ring reduces conformational flexibility, enhancing peptide stability against proteolysis .
- Coupling Conditions : Activated with HBTU/HOBt in DMF, with a coupling efficiency of >90% under standard SPPS protocols (2 equiv., 1–2 hours) .
Advanced Research Questions
Q. How can coupling inefficiencies due to steric hindrance from the cycloheptane ring be addressed?
- Optimization Strategies :
- Extended Coupling Times : Prolong reaction times (4–6 hours) with double coupling steps.
- Alternative Activators : Use COMU or PyAOP instead of HOBt-based reagents to enhance activation .
- Microwave-Assisted SPPS : Increases coupling efficiency by 15–20% via improved reagent diffusion .
Q. What are the stability limitations of this compound under basic or acidic conditions?
- Deprotection Risks : The Fmoc group is cleaved with 20% piperidine in DMF, but prolonged exposure (>30 minutes) may lead to partial ring-opening of the cycloheptane (observed via HPLC peak splitting) .
- Acidic Conditions : Avoid TFA concentrations >50% during global deprotection, as this can hydrolyze the cycloheptane-carboxylic acid moiety.
Q. How does the cis-2-amino configuration impact peptide conformational dynamics compared to trans isomers?
- Structural Studies :
- Circular Dichroism (CD) : Cis-configuration promotes type II β-turns (e.g., minima at 225 nm in CD spectra).
- X-ray Crystallography : Cycloheptane derivatives exhibit torsional angles (φ/ψ) of -60°/-30°, distinct from trans isomers (-90°/0°) .
- Biological Relevance : Cis-configured peptides show 2–3x higher binding affinity to G-protein-coupled receptors in kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
